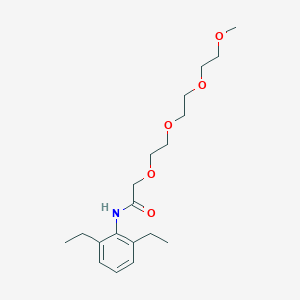
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a tetraoxatridecanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the reaction of 2,6-diethylaniline with a suitable acylating agent to form the corresponding amide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenyl compounds, depending on the specific reagents and conditions used.
科学研究应用
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty polymers and materials with unique properties
作用机制
The mechanism by which N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may stabilize neuronal membranes by inhibiting ionic fluxes, similar to the action of local anesthetics .
相似化合物的比较
Similar Compounds
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is unique due to its tetraoxatridecanamide chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
62593-62-8 |
|---|---|
分子式 |
C19H31NO5 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
N-(2,6-diethylphenyl)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C19H31NO5/c1-4-16-7-6-8-17(5-2)19(16)20-18(21)15-25-14-13-24-12-11-23-10-9-22-3/h6-8H,4-5,9-15H2,1-3H3,(H,20,21) |
InChI 键 |
OUXQMPQQTONIHZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















